Cas no 705942-83-2 (3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid)

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a synthetic organic compound featuring a piperazine core substituted with an isopropyl group and a 3-oxopropanoic acid moiety. This structure imparts versatility in pharmaceutical and chemical synthesis applications, particularly as an intermediate in the development of bioactive molecules. The presence of both a carboxyl group and a piperazine ring enhances its reactivity, enabling facile derivatization for drug discovery efforts. Its balanced polarity and stability under standard conditions make it suitable for further functionalization or coupling reactions. The compound is typically handled under controlled conditions to preserve its integrity, ensuring consistent performance in research and industrial settings.
3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid structure
705942-83-2 structure
Product Name:3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid
CAS No:705942-83-2
MF:C10H18N2O3
MW:214.261522769928
CID:1067921
PubChem ID:2050713
Update Time:2025-11-02

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid
    • 3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID
    • 3-oxo-3-(4-propan-2-ylpiperazin-1-yl)propanoic Acid
    • 705942-83-2
    • AKOS003586452
    • MDL: MFCD04116720
    • Inchi: 1S/C10H18N2O3/c1-8(2)11-3-5-12(6-4-11)9(13)7-10(14)15/h8H,3-7H2,1-2H3,(H,14,15)
    • InChI Key: NQFVSJRSPCZXTH-UHFFFAOYSA-N
    • SMILES: O=C(CC(=O)O)N1CCN(C(C)C)CC1

Computed Properties

  • Exact Mass: 214.13174244g/mol
  • Monoisotopic Mass: 214.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 60.8Ų

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
019773-1g
3-(4-Isopropylpiperazin-1-yl)-3-oxopropionic acid
705942-83-2
1g
£91.00 2022-03-01

Additional information on 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid

Research Brief on 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2): Recent Advances and Applications

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and biological activities.

Recent literature indicates that 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid serves as a key building block in the development of novel piperazine-based therapeutics. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of potent dopamine D3 receptor antagonists, which show promise in treating schizophrenia and Parkinson's disease. The compound's unique structural features, including the isopropylpiperazine moiety and the oxopropanoic acid group, contribute to its favorable pharmacokinetic properties, such as enhanced blood-brain barrier permeability.

In addition to its CNS applications, 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid has been investigated for its antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for new antibiotics.

The synthetic routes to 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid have also been optimized in recent years. A team from the University of Cambridge (2023) developed a scalable, one-pot synthesis method that improves yield and reduces environmental impact. This advancement is particularly relevant for industrial-scale production, as it addresses previous challenges related to cost and efficiency. The method involves the condensation of isopropylpiperazine with malonic acid derivatives under mild conditions, followed by purification via crystallization.

Despite these promising developments, challenges remain in the clinical translation of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid-based therapeutics. Pharmacokinetic studies have revealed variability in metabolic stability across different derivatives, necessitating further structural optimization. Additionally, the compound's potential off-target effects, particularly on cardiac ion channels, warrant thorough investigation in preclinical models. Ongoing research aims to address these limitations through rational drug design and high-throughput screening approaches.

In conclusion, 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2) represents a promising scaffold for the development of novel therapeutics targeting CNS disorders and infectious diseases. Recent advances in its synthesis and biological evaluation underscore its potential, while also highlighting areas for future research. Continued exploration of its structure-activity relationships and mechanism of action will be critical for translating these findings into clinically viable treatments.

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